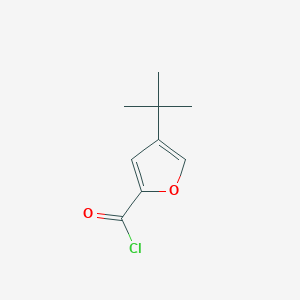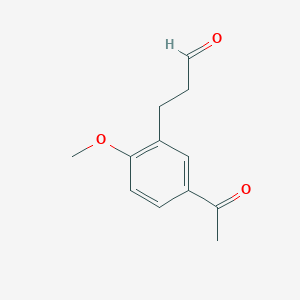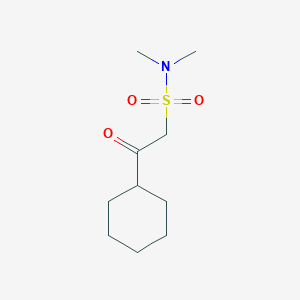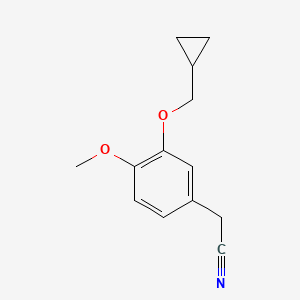
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C9H11ClO2. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group attached to the furan ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- can be synthesized through the reaction of 2-furancarboxylic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the mixture is heated to facilitate the formation of the carbonyl chloride group. The reaction can be represented as follows:
2-Furancarboxylic acid+Thionyl chloride→2-Furancarbonyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually performed in the presence of a catalyst, such as zinc chloride, to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes the following steps:
- Mixing 2-furancarboxylic acid and thionyl chloride in a reactor.
- Heating the mixture to the desired temperature under reflux conditions.
- Removing the by-products (sulfur dioxide and hydrogen chloride) through distillation.
- Purifying the final product through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions with the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Alcohols and Aldehydes: Formed through reduction reactions.
Furan Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in the synthesis of various compounds, where the carbonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Furancarbonyl chloride: Lacks the 4-(1,1-dimethylethyl) group.
2-Furoyl chloride: Another name for 2-Furancarbonyl chloride.
4-(1,1-Dimethylethyl)-2-furancarboxylic acid: The precursor to 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-.
Uniqueness
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is unique due to the presence of the 4-(1,1-dimethylethyl) group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties and applications .
Properties
CAS No. |
59413-75-1 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-tert-butylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,3)6-4-7(8(10)11)12-5-6/h4-5H,1-3H3 |
InChI Key |
DRZZGQJMFDUQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
